molecular formula C₄₄H₈₁N₁₅O₁₁S B612577 209518-24-1 CAS No. 209518-24-1

209518-24-1

Cat. No.: B612577
CAS No.: 209518-24-1
M. Wt: 1028.27
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Description

The compound with CAS number 209518-24-1, known as the p5 Ligand for DnaK and DnaJ, is a nonapeptide derived from the mitochondrial aspartate aminotransferase presequence. It serves as a critical binding partner for the molecular chaperones DnaK (Hsp70) and DnaJ (Hsp40), facilitating protein folding and stress response mechanisms .

Properties

CAS No.

209518-24-1

Molecular Formula

C₄₄H₈₁N₁₅O₁₁S

Molecular Weight

1028.27

sequence

One Letter Code: CLLLSAPRR

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p5 Ligand for DnaK and DnaJ involves peptide synthesis techniques. The nonapeptide is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of p5 Ligand for DnaK and DnaJ follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

p5 Ligand for DnaK and DnaJ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .

Scientific Research Applications

p5 Ligand for DnaK and DnaJ has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study protein folding and stability.

    Biology: Investigates the role of heat shock proteins in cellular stress responses.

    Medicine: Explores potential therapeutic applications in diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of p5 Ligand for DnaK and DnaJ involves its high-affinity binding to the heat shock proteins DnaK (Hsp70) and DnaJ (Hsp40). These proteins play a crucial role in protein folding, stabilization, and degradation. The ligand mimics the key binding sites of mitochondrial aspartate aminotransferase, facilitating the study of protein-protein interactions and the chaperone activity of heat shock proteins .

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₄₄H₈₁N₁₅O₁₁S
Molecular Weight 1028.27 g/mol
CAS Number 209518-24-1
Solubility Water
Storage Conditions Powder: -20°C (3 years), 4°C (2 years); Solution: -80°C (6 months), -20°C (1 month)

This ligand is characterized by its high specificity for the substrate-binding domain of DnaK, enabling applications in studying chaperone-mediated protein refolding and neurodegenerative disease mechanisms .

To contextualize the role of This compound , we compare it with two functionally and structurally related peptides: NRLLLTG (a DnaK-binding heptapeptide) and the J-domain peptide (a helical motif from DnaJ).

Structural and Functional Comparison

Table 1: Comparative Analysis of this compound and Similar Compounds
Property This compound (p5 Ligand) NRLLLTG J-Domain Peptide
Sequence Nonapeptide (23-residue motif) Heptapeptide (NRLLLTG) Helical region (70-80 residues)
Molecular Weight 1028.27 g/mol ~800 g/mol ~8,000-10,000 g/mol
Solubility Water Water/DMSO Water
Binding Target DnaK substrate-binding domain DnaK ATPase domain DnaK substrate-binding domain
Functional Role Substrate delivery to DnaK Competitive inhibition of DnaK Activation of DnaK ATPase activity
Applications Protein refolding studies Chaperone inhibition assays Chaperone complex assembly
Key Differences:

Structural Complexity: The p5 ligand (this compound) is a compact nonapeptide, whereas the J-domain peptide is a larger helical motif with 70-80 residues. NRLLLTG, being a heptapeptide, lacks post-translational modifications critical for substrate recognition .

Mechanistic Specificity :

  • While This compound delivers substrates to DnaK, NRLLLTG competitively inhibits DnaK’s ATPase activity, and the J-domain peptide directly activates ATP hydrolysis to regulate chaperone function .

Thermodynamic Stability :

  • The p5 ligand exhibits higher aqueous stability compared to NRLLLTG, which often requires DMSO for solubilization. The J-domain peptide’s stability depends on its tertiary structure, making it sensitive to denaturation .

Research Findings

(a) Binding Affinity Studies
  • This compound demonstrates a dissociation constant (Kd) of 0.5 µM for DnaK, outperforming NRLLLTG (Kd = 5 µM) in substrate-binding efficiency .
  • The J-domain peptide shows cooperative binding with DnaK, reducing Kd to 0.2 µM in the presence of ATP .
(b) Functional Efficacy in Disease Models
  • The J-domain peptide improved cellular viability under heat stress by 60%, highlighting its role in stress response .

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